D-[2-13C]Threose
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Overview
Description
D-[2-13C]Threose: is a four-carbon monosaccharide that contains a carbon-13 isotope at the second carbon position. This compound is a labeled carbohydrate, which makes it particularly useful in various scientific fields, including nuclear magnetic resonance (NMR) studies, metabolic pathway analysis, and enzyme reaction mechanisms .
Mechanism of Action
Target of Action
D-[2-13C]Threose is primarily used as a labeling reagent in nuclear magnetic resonance (NMR) studies . It is used to investigate the mechanisms of metabolic pathways and enzymatic reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets in the context of NMR studies. The carbon-13 isotope (^13C) in this compound serves as a marker, allowing researchers to track the compound’s movement and interactions within biochemical systems .
Biochemical Pathways
This compound is involved in various biochemical pathways. One such pathway is the carbonyl migration-epimerization process occurring down the entire carbon chain of chirally pure D-tetroses sugars under mild conditions . This process is important for understanding the effect of carbonyl migrations on the product distribution in plausible prebiotic scenarios .
Pharmacokinetics
It is known that this compound is a stable compound . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be crucial
Preparation Methods
Synthetic Routes and Reaction Conditions
D-[2-13C]Threose can be synthesized through several methods. One common approach involves the selective degradation of D-glucose using lead tetraacetate, which results in the formation of di-O-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose, which can be further converted to D-threose . Another method involves the stereoselective synthesis from D-glyceraldehyde acetonide, followed by reactions with specific reagents to obtain the desired labeled compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using isotope-labeled precursors. The process requires precise control of reaction conditions to ensure the incorporation of the carbon-13 isotope at the correct position. The final product is purified using techniques such as chromatography to achieve high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
D-[2-13C]Threose undergoes various chemical reactions, including:
Oxidation: This reaction can convert D-threose into threonic acid.
Reduction: Reduction reactions can yield threitol.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve specific substitutions.
Major Products
Oxidation: Threonic acid.
Reduction: Threitol.
Substitution: Various substituted threose derivatives depending on the reagents used.
Scientific Research Applications
D-[2-13C]Threose has numerous applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Helps in tracing metabolic pathways and understanding enzyme-catalyzed reactions.
Medicine: Utilized in metabolic studies to investigate disease mechanisms and potential therapeutic targets.
Industry: Employed in the synthesis of complex molecules and as a standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
D-Threose: The non-labeled version of D-[2-13C]Threose.
L-Threose: The enantiomer of D-Threose.
Threitol: The reduced form of threose.
Threonic Acid: The oxidized form of threose
Uniqueness
This compound is unique due to the presence of the carbon-13 isotope, which makes it invaluable for isotopic labeling studies. This feature distinguishes it from its non-labeled counterparts and other similar compounds, providing enhanced capabilities for detailed molecular analysis .
Properties
IUPAC Name |
(3S,4R)-(313C)oxolane-2,3,4-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAORJIQYMIRHF-QLUVSIKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([13C@@H](C(O1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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